molecular formula C19H20N2O3S B4377473 3-(3,4-diethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone

3-(3,4-diethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B4377473
M. Wt: 356.4 g/mol
InChI Key: QVEMQXSQCSCYHW-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxybenzyl)-2-mercapto-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3,4-diethoxybenzyl group and a mercapto group, making it a unique molecule with specific chemical properties.

Properties

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-23-16-10-9-13(11-17(16)24-4-2)12-21-18(22)14-7-5-6-8-15(14)20-19(21)25/h5-11H,3-4,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMQXSQCSCYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,4-Diethoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 3,4-diethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Mercapto Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxybenzyl)-2-mercapto-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Diethoxybenzyl)-2-mercapto-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazolinone core can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzylquinazolinone: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Mercaptoquinazolinone: Lacks the benzyl group, simpler structure.

    3-Benzyl-2-mercaptoquinazolinone: Similar but without the ethoxy groups on the benzyl ring.

Uniqueness

3-(3,4-Diethoxybenzyl)-2-mercapto-4(3H)-quinazolinone is unique due to the presence of both the 3,4-diethoxybenzyl group and the mercapto group, which confer specific chemical properties and potential biological activities not found in simpler analogs.

This compound’s unique structure and properties make it a valuable subject for further research in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-diethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone

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